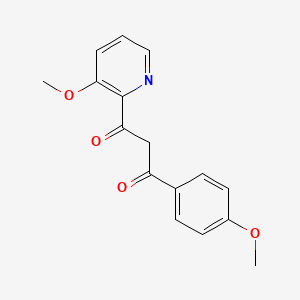
1-(3-Methoxy-2-pyridyl)-3-(4-methoxyphenyl)propane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methoxy-2-pyridyl)-3-(4-methoxyphenyl)propane-1,3-dione is an organic compound that features both pyridyl and methoxyphenyl groups. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxy-2-pyridyl)-3-(4-methoxyphenyl)propane-1,3-dione typically involves multi-step organic reactions. One possible route could involve the condensation of a pyridyl ketone with a methoxyphenyl aldehyde under basic conditions, followed by further functional group modifications.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route for scalability, including considerations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and other advanced chemical engineering techniques.
化学反应分析
Types of Reactions
1-(3-Methoxy-2-pyridyl)-3-(4-methoxyphenyl)propane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups could be oxidized to form corresponding phenols.
Reduction: The carbonyl groups could be reduced to alcohols.
Substitution: The methoxy groups could be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phenolic compounds, while reduction could yield alcohols.
科学研究应用
1-(3-Methoxy-2-pyridyl)-3-(4-methoxyphenyl)propane-1,3-dione could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or chemical processes.
作用机制
The mechanism of action of 1-(3-Methoxy-2-pyridyl)-3-(4-methoxyphenyl)propane-1,3-dione would depend on its specific interactions with biological targets. This could involve binding to specific enzymes or receptors, thereby modulating their activity. Detailed studies would be required to elucidate these pathways.
相似化合物的比较
Similar Compounds
1-(3-Methoxy-2-pyridyl)-3-phenylpropane-1,3-dione: Lacks the methoxy group on the phenyl ring.
1-(2-Pyridyl)-3-(4-methoxyphenyl)propane-1,3-dione: Lacks the methoxy group on the pyridyl ring.
Uniqueness
1-(3-Methoxy-2-pyridyl)-3-(4-methoxyphenyl)propane-1,3-dione is unique due to the presence of methoxy groups on both the pyridyl and phenyl rings, which could influence its chemical reactivity and biological activity.
属性
分子式 |
C16H15NO4 |
|---|---|
分子量 |
285.29 g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)-3-(3-methoxypyridin-2-yl)propane-1,3-dione |
InChI |
InChI=1S/C16H15NO4/c1-20-12-7-5-11(6-8-12)13(18)10-14(19)16-15(21-2)4-3-9-17-16/h3-9H,10H2,1-2H3 |
InChI 键 |
XNYUDDCZOMLTFK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)CC(=O)C2=C(C=CC=N2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















